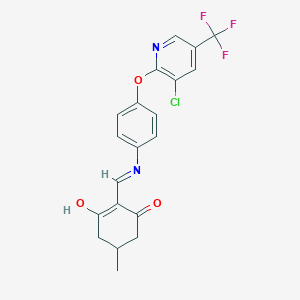
2-(((4-(3-Chloro-5-(trifluoromethyl)(2-pyridyloxy))phenyl)amino)methylene)-5-methylcyclohexane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a trifluoromethyl group, a pyridyloxy group, and a cyclohexanedione group . It’s used in the pharmaceutical and agrochemical industries .
Synthesis Analysis
The synthesis of this compound likely involves several steps, starting with the preparation of the trifluoromethylpyridine (TFMP) derivative . TFMP derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . The exact synthesis process for this specific compound isn’t available in the retrieved sources.Applications De Recherche Scientifique
Organic Synthesis and Reactive Intermediates
Research on molecules with similar structures to the specified compound has demonstrated their utility as reactive intermediates in organic synthesis. For instance, the synthesis of 5-(trifluoromethyl)cyclohexane-1,3-dione and 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one has been reported, showcasing the generation of highly functionalized reactive intermediates. These intermediates are pivotal for the synthesis of organic and heterocyclic compounds containing a trifluoromethyl group, indicating their broad applicability in synthesizing pharmacologically relevant molecules and materials science applications (Fadeyi & Okoro, 2008).
Supramolecular Structures
Studies on related compounds have also focused on their ability to form specific supramolecular structures. For example, research into 2,2-dimethyl-5-[3-(4-methylphenyl)-2-propenylidene]-1,3-dioxane-4,6-dione and its analogs has revealed insights into their crystalline structures, showcasing weak C-H...O hydrogen bonds forming dimers and tetramers. Such findings are crucial for understanding the molecular assembly and potential applications in designing new materials with tailored properties (Low et al., 2002).
Catalysis and Chemical Reactions
Research on molecules structurally analogous to the compound has contributed to our understanding of catalysis and specific chemical reactions. For instance, studies on the generation and reactivity of the 4-aminophenyl cation through photolysis of 4-chloroaniline showcase the complex behaviors of these molecules under certain conditions, providing valuable insights for developing new catalytic processes or synthetic pathways (Guizzardi et al., 2001).
Materials Science and Engineering
The chemical structure of the specified compound suggests potential applications in materials science, particularly in the development of new materials with specific optical or electronic properties. Although direct research on this exact compound might be limited, studies on similar molecules have highlighted their utility in designing novel materials. For example, the synthesis and ring-opening polymerization of cyclic esters derived from l-malic acid indicate the potential of such compounds in creating biodegradable polymers with applications in medical devices and environmentally friendly materials (Pounder & Dove, 2010).
Propriétés
IUPAC Name |
2-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]iminomethyl]-3-hydroxy-5-methylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClF3N2O3/c1-11-6-17(27)15(18(28)7-11)10-25-13-2-4-14(5-3-13)29-19-16(21)8-12(9-26-19)20(22,23)24/h2-5,8-11,27H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBOZWOJZXENDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=C(C(=O)C1)C=NC2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]prop-2-enoic acid](/img/structure/B2656304.png)
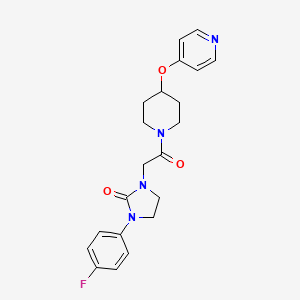
![2-[7-(Methoxycarbonyl)-1,2,3,4-tetrahydronaphthalen-1-yl]acetic acid](/img/structure/B2656306.png)
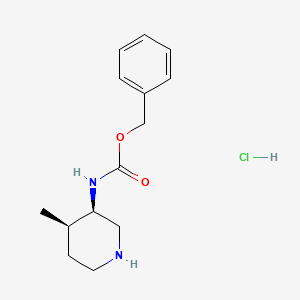
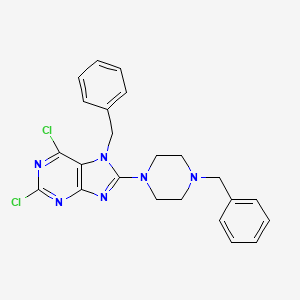


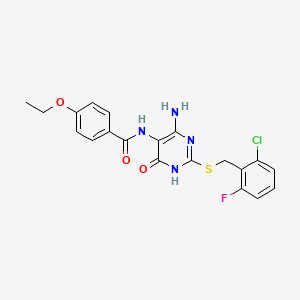
![[2-(Furan-2-ylmethylimino)-3-(3-methoxy-phenyl)-2,3-dihydro-thiazol-4-yl]-acetic acid hydrazide](/img/structure/B2656313.png)


![7-(2,4-dichlorobenzyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2656318.png)
![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-3-phenylsulfanylpropanamide](/img/structure/B2656319.png)